(R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol
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Overview
Description
(R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol is a synthetic organic compound that belongs to the class of purine derivatives Purine derivatives are known for their significant roles in biological systems, including their presence in nucleic acids and various metabolic processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Chlorination: The purine derivative is chlorinated using reagents such as thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 6-position.
Alkylation: The chlorinated purine is then subjected to alkylation with ®-2-chloropropanol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the purine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like ammonia, primary amines, or thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or modified purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and enzymes.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol would depend on its specific interactions with biological targets. Generally, purine derivatives can:
Inhibit Enzymes: By mimicking natural substrates and binding to active sites.
Interfere with Nucleic Acids: By incorporating into DNA or RNA and disrupting normal function.
Modulate Signaling Pathways: By interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with various biological functions.
6-Mercaptopurine: A purine analog used as a chemotherapy agent.
Allopurinol: A purine derivative used to treat gout by inhibiting xanthine oxidase.
Uniqueness
(R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol is unique due to its specific substitution pattern and stereochemistry, which may confer distinct biological activities and chemical reactivity compared to other purine derivatives.
Properties
IUPAC Name |
(2R)-1-(6-chloropurin-9-yl)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4O/c1-5(14)2-13-4-12-6-7(9)10-3-11-8(6)13/h3-5,14H,2H2,1H3/t5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNBNKMMTVWRJO-RXMQYKEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C1N=CN=C2Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C1N=CN=C2Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333332 |
Source
|
Record name | (2R)-1-(6-chloropurin-9-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70333332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180587-74-0 |
Source
|
Record name | (2R)-1-(6-chloropurin-9-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70333332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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